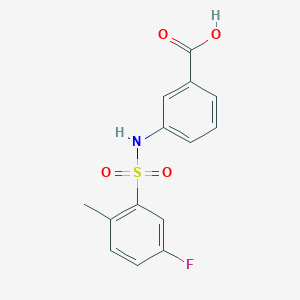

3-(5-氟-2-甲基苯磺酰胺)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

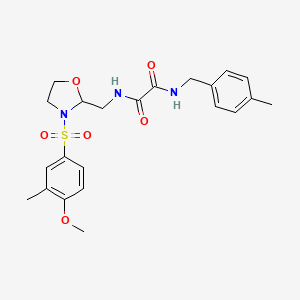

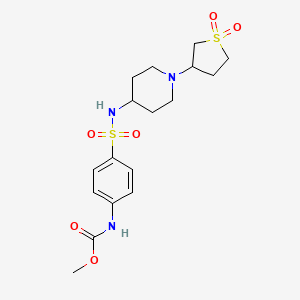

3-(5-Fluoro-2-methylbenzenesulfonamido)benzoic acid is a compound that can be associated with the family of benzenesulfonamides, which are known for their various biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of benzenesulfonamides is represented, and they are often explored for their potential as inhibitors of enzymes like cyclooxygenases and carbonic anhydrases due to the presence of the sulfonamide group and the influence of fluorine substitution on biological activity .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents to the benzene ring, which can significantly affect the biological activity of the compounds. For instance, the introduction of a fluorine atom at the ortho position to the sulfonamide group has been shown to preserve COX-2 potency and increase COX1/COX-2 selectivity . This suggests that the synthesis of 3-(5-Fluoro-2-methylbenzenesulfonamido)benzoic acid would likely involve careful consideration of the placement of the fluorine atom to achieve the desired biological effects.

Molecular Structure Analysis

The molecular structure of benzenesulfonamides, particularly those with fluorine substitutions, is crucial for their binding potency. Fluorinated benzenesulfonamides have been found to possess higher binding potency than non-fluorinated compounds, indicating that the presence of fluorine atoms can enhance the interaction with target enzymes . The specific arrangement of substituents on the benzenesulfonamide core is likely to influence the binding affinity and selectivity of 3-(5-Fluoro-2-methylbenzenesulfonamido)benzoic acid.

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, including interactions with enzymes where they act as inhibitors. The fluorine atom's electronegativity and small size can affect the reactivity of the molecule, potentially leading to selective inhibition of certain enzymes . The chemical reactivity of 3-(5-Fluoro-2-methylbenzenesulfonamido)benzoic acid would be expected to be influenced by the fluorine substitution, which could be exploited in the design of selective enzyme inhibitors.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides, such as solubility, stability, and plasma protein binding, are important for their pharmacokinetic profile. For example, the presence of a fluorine atom can affect the lipophilicity of the molecule, which in turn can influence its absorption and distribution in the body . The metabolic fate of similar compounds has shown that they can be well absorbed, extensively excreted, and highly bound in plasma, with various metabolites being identified . These properties would need to be characterized for 3-(5-Fluoro-2-methylbenzenesulfonamido)benzoic acid to understand its potential as a therapeutic agent.

科学研究应用

合成与化学性质

相关化合物,例如2-氟-4-溴联苯的合成和化学性质,为可适用于3-(5-氟-2-甲基苯磺酰胺)苯甲酸的方法论提供了见解。这些方法论突出了合成氟化合物的挑战和解决方案,氟化合物通常是药品和农用化学品开发中的关键中间体。例如,2-氟-4-溴联苯的合成展示了交叉偶联反应和重氮化的使用,这些技术可能与操作所讨论的苯甲酸化合物以用于各种应用有关 (Qiu 等人,2009 年)。

相关化合物的环境行为

了解对羟基苯甲酸酯的环境归宿和行为,其与3-(5-氟-2-甲基苯磺酰胺)苯甲酸具有结构相似性,对于评估化学化合物的生态影响至关重要。对羟基苯甲酸酯的研究表明它们在水环境中的持久性以及作为内分泌干扰物的潜力。这项研究可以为环境风险评估和更安全的化学替代品的开发提供信息 (Haman 等人,2015 年)。

苯甲酸衍生物的生物效应

苯甲酸衍生物,包括3-(5-氟-2-甲基苯磺酰胺)苯甲酸,已因其调节肠道功能的潜力而被探索。对苯甲酸在食品和饲料添加剂中使用的研究表明,它可以通过调节酶活性、免疫力和微生物群来改善肠道健康。这项研究强调了苯甲酸衍生物在促进消化系统健康和疾病预防中的潜在生物医学应用 (Mao 等人,2019 年)。

药代动力学和毒理学概况

苯甲酸在包括人类在内的各种物种中的药代动力学分析突出了了解化学化合物的吸收、分布、代谢和排泄 (ADME) 特性的重要性。此信息对于评估源自或与3-(5-氟-2-甲基苯磺酰胺)苯甲酸相关的潜在候选药物的安全性与有效性至关重要 (Hoffman & Hanneman,2017 年)。

属性

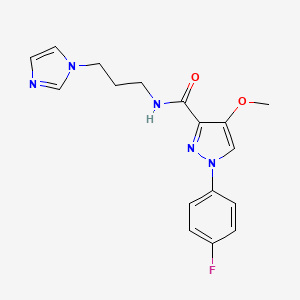

IUPAC Name |

3-[(5-fluoro-2-methylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4S/c1-9-5-6-11(15)8-13(9)21(19,20)16-12-4-2-3-10(7-12)14(17)18/h2-8,16H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWKLUXIRPAWQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Fluoro-2-methylbenzenesulfonamido)benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

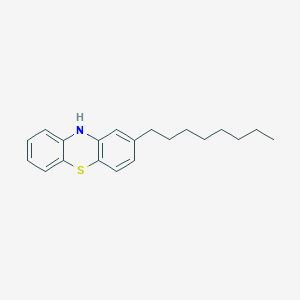

![2-[2-[4-[3-[4-(1-Adamantyl)phenoxy]-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2518514.png)

![10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0^{3,7}]trideca-1(13),9,11-triene hydrochloride](/img/structure/B2518531.png)